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molecular formula C9H9NO4 B8546788 1-(2-Hydroxy-3-methyl-4-nitro-phenyl)-ethanone

1-(2-Hydroxy-3-methyl-4-nitro-phenyl)-ethanone

Cat. No. B8546788
M. Wt: 195.17 g/mol
InChI Key: AXSDHCXVYCQDGW-UHFFFAOYSA-N
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Patent
US07816523B2

Procedure details

To a solution of 1-(2-hydroxy-3-methyl-4-nitro-phenyl)-ethanone (720 mg, 3.7 mmol) in EtOH (30 mL) are consecutively added Fe powder (4 g, 74 mmol), water (7.2 mL), and conc. HCl (145 μL). The reaction mixture is heated at 95° C. for 4 h. The iron is filtered through celite and the filtrate poured slowly into saturated aqueous NaHCO3. After the bubbling subsides, the mixture is extracted with EtOAc (3×). The organic layers are combined, washed with brine, dried over Na2SO4, and concentrated. The residue is purified by 25% EtOAc/hexane. Obtained is the title compound as a white solid (455 mg). LC-MS (m/e): 166 (M+1).
Quantity
720 mg
Type
reactant
Reaction Step One
Name
Quantity
7.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
145 μL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
4 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]([CH3:8])=[C:6]([N+:9]([O-])=O)[CH:5]=[CH:4][C:3]=1[C:12](=[O:14])[CH3:13].O.Cl>CCO.[Fe]>[NH2:9][C:6]1[CH:5]=[CH:4][C:3]([C:12](=[O:14])[CH3:13])=[C:2]([OH:1])[C:7]=1[CH3:8]

Inputs

Step One
Name
Quantity
720 mg
Type
reactant
Smiles
OC1=C(C=CC(=C1C)[N+](=O)[O-])C(C)=O
Step Two
Name
Quantity
7.2 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
145 μL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
CCO
Step Five
Name
Quantity
4 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The iron is filtered through celite
ADDITION
Type
ADDITION
Details
the filtrate poured slowly into saturated aqueous NaHCO3
EXTRACTION
Type
EXTRACTION
Details
After the bubbling subsides, the mixture is extracted with EtOAc (3×)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by 25% EtOAc/hexane
CUSTOM
Type
CUSTOM
Details
Obtained

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=C(C=C1)C(C)=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 455 mg
YIELD: CALCULATEDPERCENTYIELD 74.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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